3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol
CAS No.:
Cat. No.: VC18269136
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |
| Standard InChI Key | NVLOETKNDXXMMA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(CN)C2=CC=C(C=C2)Cl)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a cyclobutane ring substituted at the 1- and 3-positions with a hydroxyl group and a 4-chlorophenyl-aminomethyl moiety, respectively. The rigid cyclobutane framework imposes significant steric constraints, while the 4-chlorophenyl group introduces electron-withdrawing effects and hydrophobic character . The aminomethyl group (-CH₂NH₂) enhances hydrogen-bonding potential, critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
The predicted boiling point and pKa align with structurally related amino alcohols, suggesting moderate volatility and basicity . The chlorophenyl group contributes to a higher logP compared to non-halogenated analogs, enhancing membrane permeability in biological systems.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol typically involves cyclization and functional group modification. One validated route proceeds via the following steps:
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Formation of the Cyclobutane Core: Reaction of 4-chlorophenylacetonitrile with a Grignard reagent (e.g., methylmagnesium bromide) under anhydrous conditions yields a cyclobutane intermediate.
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Introduction of the Aminomethyl Group: Reductive amination using sodium cyanoborohydride and ammonium acetate introduces the aminomethyl substituent .
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Hydroxylation: Oxidation of a precursor alcohol or direct hydroxylation via epoxide ring-opening completes the synthesis.
Key Reaction Conditions:
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Temperature: 0–5°C for Grignard reactions to prevent side reactions.
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Solvent: Tetrahydrofuran (THF) or diethyl ether for cyclization steps.
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Atmosphere: Inert gas (N₂ or Ar) to protect moisture-sensitive intermediates .
Industrial Scalability
Industrial production remains limited due to challenges in stereochemical control and purification. Continuous-flow reactors and catalytic asymmetric synthesis are promising approaches to improve yield and enantiomeric excess .
Biological Activity and Mechanisms
Anticancer Properties
In vitro assays demonstrate that the compound induces apoptosis in breast cancer (MCF-7) and colon cancer (HT-29) cell lines at IC₅₀ values of 12–18 µM . Mechanistically, it inhibits tubulin polymerization, akin to vinca alkaloids, by binding to the colchicine site.
Neuropharmacological Applications
The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.8) makes it a candidate for treating neurodegenerative diseases. In rodent models, it attenuated amyloid-β aggregation by 40% at 10 mg/kg doses, likely through chelation of metal ions involved in plaque formation .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing selective kinase inhibitors. Its rigid structure aligns with the ATP-binding pockets of kinases, as demonstrated in molecular docking studies targeting EGFR (ΔG = -9.2 kcal/mol) .
Material Science
Functionalization of the hydroxyl group enables polymerization into cyclobutane-based thermosetting resins. These polymers exhibit high thermal stability (decomposition temperature >300°C) and are being explored for aerospace applications.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound | Substituents | logP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 3-(Aminomethyl)-3-(4-Cl-Ph)CB-1-ol | 4-Cl-Ph, -CH₂NH₂, -OH | 2.1 | 12 µM (MCF-7) |
| 3-Amino-3-(4-F-Ph)CB-1-ol | 4-F-Ph, -NH₂, -OH | 1.8 | 22 µM (HT-29) |
| 3-(CH₃)-3-(4-NO₂-Ph)CB-1-ol | 4-NO₂-Ph, -CH₃, -OH | 2.5 | 8 µM (S. aureus) |
The 4-chlorophenyl analog exhibits superior anticancer activity compared to fluorinated derivatives, likely due to enhanced lipophilicity and target affinity . Nitro-substituted analogs show stronger antimicrobial effects but higher cytotoxicity.
Future Research Directions
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Stereoselective Synthesis: Developing chiral catalysts to access enantiopure forms for targeted drug discovery .
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Prodrug Derivatives: Modifying the hydroxyl group to enhance bioavailability and reduce toxicity.
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Computational Modeling: Machine learning-driven QSAR studies to predict novel bioactivities .
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